N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride
Overview
Description
N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride is a chemical compound with the molecular formula C15H18N2O5. It is known for its unique structure, which includes an oxazolidinone ring and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride typically involves the reaction of triphosgene with 2-amino-6-((benzyloxy)carbonyl)amino)hexanoic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and carbamate group play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
- L-N-Benzoyloxycarbonyl Lysine N-Carboxyanhydride
- Lys (Z)-NCA
Comparison: Compared to similar compounds, N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride stands out due to its unique combination of an oxazolidinone ring and a carbamate group.
Properties
IUPAC Name |
benzyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIDIRDRPSCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579716 | |
Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-12-0 | |
Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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